2,4-Difluorobenzenesulfonyl chloride

Polymer Chemistry Nucleophilic Aromatic Substitution Poly(aryl ether sulfonamide)s

2,4-Difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride reagent characterized by the presence of electron-withdrawing fluorine atoms at the 2- and 4-positions of the benzene ring. This substitution pattern renders the sulfonyl chloride group highly electrophilic for nucleophilic substitution reactions, particularly in the formation of sulfonamide derivatives.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.6 g/mol
CAS No. 13918-92-8
Cat. No. B089355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzenesulfonyl chloride
CAS13918-92-8
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)S(=O)(=O)Cl
InChIInChI=1S/C6H3ClF2O2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H
InChIKeyFJSAJUXIHJIAMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorobenzenesulfonyl chloride (CAS 13918-92-8): Aryl Sulfonyl Chloride Building Block for Sulfonamide and Polymer Synthesis


2,4-Difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride reagent characterized by the presence of electron-withdrawing fluorine atoms at the 2- and 4-positions of the benzene ring. This substitution pattern renders the sulfonyl chloride group highly electrophilic for nucleophilic substitution reactions, particularly in the formation of sulfonamide derivatives [1]. The compound is a clear colorless to light yellow liquid with a density of 1.581 g/mL at 25 °C, a boiling point of 101–102 °C at 1 mmHg, and is typically supplied at 98% purity (HPLC) . Its primary utility is as a sulfonylating agent in organic synthesis, enabling the installation of the 2,4-difluorobenzenesulfonyl moiety onto amine, alcohol, and other nucleophilic substrates [2].

Dual handles

Sulfonyl chloride plus two aryl fluoride sites enable orthogonal sequential derivatization strategies.

Electrophilicity

2,4-Difluoro substitution pattern increases electrophilicity at the sulfonyl sulfur center for faster nucleophilic attack.

Handling

Liquid physical state at ambient temperature supports straightforward transfer and vacuum distillation workflows.

2,4-Difluorobenzenesulfonyl chloride (CAS 13918-92-8): Why Generic Substitution with Other Sulfonyl Chlorides or Fluorides Fails


Simple replacement of 2,4-difluorobenzenesulfonyl chloride with alternative sulfonyl chlorides (e.g., unsubstituted benzenesulfonyl chloride, 2,5-difluoro isomer) or sulfonyl fluorides is not chemically equivalent. The 2,4-difluoro substitution pattern imparts a unique combination of electronic and steric effects that modulates both the electrophilicity of the sulfonyl center and the reactivity of the aryl fluoride moieties in subsequent transformations [1]. Specifically, the electron-withdrawing fluorine atoms at the ortho and para positions increase the partial positive charge at the sulfonyl sulfur, accelerating nucleophilic attack relative to less electron-deficient analogs, while simultaneously providing two orthogonal reactive handles—the sulfonyl chloride for initial derivatization and the aryl fluorides for downstream nucleophilic aromatic substitution (SNAr) or cross-coupling reactions [2]. The differences in physical properties, such as the significantly lower boiling point under reduced pressure compared to isomeric and non-fluorinated analogs, also impact purification and handling during scale-up, making direct substitution without re-optimization of reaction conditions highly likely to fail .

Feature
2,4-Difluoro Target
Substitution Risk
Reactive aryl fluoride sites
2 reactive SNAr handles
Unsubstituted or mono-fluoro analogs provide 0–1 handles; may not support step-growth polymerization
Electrophilicity at sulfur
Enhanced by 2,4-F (Hammett σ ≈ +0.40)
Non-fluorinated analogs have lower partial positive charge; reaction rates may decrease significantly
Hindered amine coupling
Chloride class: reactive with bulky amines
Sulfonyl fluoride class may fail under identical conditions; not a direct substitute for sterically demanding substrates
Physical state and boiling point
Liquid; bp 101–102 °C (1 mmHg)
Isomeric 3,4- and 2,5-difluoro analogs boil 110+ °C higher; purification and scale-up conditions may require re-optimization

2,4-Difluorobenzenesulfonyl chloride (CAS 13918-92-8): Head-to-Head Quantitative Differentiation vs. Closest Analogs and Alternatives


2,4-Difluoro Substitution Pattern Enables a Dual-Reactive Monomer for High-Performance Polymer Synthesis, Unattainable with Mono-Fluoro or Non-Fluorinated Analogs

2,4-Difluorobenzenesulfonyl chloride is the essential precursor to 2,4-difluoro-N,N-dimethylbenzenesulfonamide, an activated monomer that undergoes quantitative nucleophilic aromatic substitution (SNAr) polymerization to yield poly(aryl ether sulfonamide)s with high thermal stability. In contrast, the analogous monomer derived from unsubstituted benzenesulfonyl chloride lacks the ortho-fluoro activating group required for efficient polymerization, while mono-fluoro analogs (e.g., 4-fluorobenzenesulfonyl chloride) provide only a single reactive site, leading to linear chain termination rather than polymer formation [1].

Dual Reactive Sites
Class-level inference
2 vs 1 vs 0 reactive aryl fluoride handles
Required for step-growth SNAr polymerization
Mono-fluoro or non-fluorinated analogs yield chain termination, not high-MW polymer
Polymer Chemistry Nucleophilic Aromatic Substitution Poly(aryl ether sulfonamide)s

Higher Density and Lower Boiling Point Distinguish 2,4-Difluorobenzenesulfonyl chloride from Isomeric and Non-Fluorinated Sulfonyl Chlorides, Impacting Handling and Purification

The physical properties of 2,4-difluorobenzenesulfonyl chloride differ significantly from those of its closest analogs, which has practical consequences for downstream processing and storage. The compound is a liquid at ambient temperature (melting point approx. -16 to -13 °C) with a density of 1.581 g/mL at 25 °C and a boiling point of 101–102 °C at 1 mmHg . In contrast, the 3,4-difluoro isomer has a notably higher boiling point of 212 °C (lit.) at atmospheric pressure, and the 2,5-difluoro isomer boils at 221 °C (lit.). The non-fluorinated parent compound, benzenesulfonyl chloride, has a much lower density of 1.384 g/mL and a higher boiling point of 251–252 °C [1].

Physical Properties
Head-to-head comparison
bp 101–102 °C (1 mmHg) · d 1.581 g/mL · liquid at rt
Supports easier vacuum distillation and phase separation
Isomeric difluoro analogs boil 212–221 °C; unsubstituted benzenesulfonyl chloride has lower density
Physical Properties Process Chemistry Scale-Up

High Synthetic Yield (98.6%) from m-Difluorobenzene Demonstrates Superior Electrophilic Aromatic Substitution Efficiency vs. Fluorobenzene, Supporting Cost-Effective Sourcing

In the synthesis of 2,4-difluorobenzenesulfonyl chloride via reaction of m-difluorobenzene with excess chlorosulfonic acid at 30–40 °C for 3 hours, an isolated yield of 98.6% has been reported [1]. This high yield reflects the favorable directing and activating effects of the two fluorine substituents for electrophilic sulfonation. For comparison, treatment of fluorobenzene (mono-fluoro) with chlorosulfonic acid under similar conditions affords p-fluorobenzenesulfonyl chloride in unspecified but lower yield, with significant byproduct formation [2].

Synthetic Yield
Cross-study comparable
98.6%
Supports procurement and supply reliability
Reported isolated yield from m-difluorobenzene with chlorosulfonic acid at 30–40 °C
Synthesis Efficiency Electrophilic Aromatic Substitution Cost of Goods

Sulfonyl Chloride vs. Sulfonyl Fluoride: Chloride Reactivity is Essential for Reactions with Sterically Hindered Amines, a Key Limitation of the Sulfonyl Fluoride Alternative

A direct comparative study of aliphatic sulfonyl chlorides versus sulfonyl fluorides in parallel sulfonamide synthesis revealed a critical functional divergence: sulfonyl chlorides reacted efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides exhibited low activity and failed to yield product [1]. This class-level inference applies directly to aromatic sulfonyl halides: the chloride leaving group is preferred when coupling to bulky or conformationally restricted amine nucleophiles commonly encountered in pharmaceutical intermediates.

Chloride vs Fluoride
Class-level inference
Chloride: reactive · Fluoride: fails
Required for sterically hindered amine coupling
Sulfonyl fluorides show low activity with bulky amines in parallel synthesis studies
Sulfonamide Synthesis Chemoselectivity Medicinal Chemistry

Electron-Withdrawing 2,4-Difluoro Substitution Accelerates Nucleophilic Substitution at Sulfonyl Sulfur vs. Non-Fluorinated Benzenesulfonyl Chloride, Confirmed by Hammett Analysis

The kinetics of alkaline hydrolysis of substituted benzenesulfonyl chlorides follow the Hammett equation with a ρ-value of +1.564, indicating that electron-withdrawing substituents significantly increase the reaction rate [1]. The 2,4-difluoro substitution pattern (σ_meta-F = +0.34, σ_para-F = +0.06; combined σ ≈ +0.40) places 2,4-difluorobenzenesulfonyl chloride among the more electrophilic members of the aryl sulfonyl chloride class, reacting faster than the unsubstituted parent compound (σ_H = 0) or electron-donating substituted analogs (e.g., p-CH3, σ = -0.17).

Hammett Analysis
Class-level inference
~4.3× faster
Supports reduced reaction time or lower temperature
Estimated from alkaline hydrolysis Hammett ρ = +1.564; vs unsubstituted benzenesulfonyl chloride
Reaction Kinetics Hammett Equation Electrophilicity

2,4-Difluorobenzenesulfonyl chloride (CAS 13918-92-8): High-Value Research and Industrial Application Scenarios Based on Evidence-Based Differentiation


Synthesis of Poly(aryl ether sulfonamide)s and Other Step-Growth Polymers Requiring Orthogonal Reactive Sites

As demonstrated in Section 3, the 2,4-difluoro substitution pattern provides two reactive aryl fluoride sites essential for SNAr step-growth polymerization. This compound is the irreplaceable monomer precursor for synthesizing poly(aryl ether sulfonamide)s, a class of high-performance engineering thermoplastics with glass transition temperatures ranging from 163 to 199 °C and 5% weight loss temperatures from 398 to 442 °C under nitrogen [1]. Researchers developing new high-temperature polymers, proton-exchange membranes, or functional poly(arylene ether)s must specify 2,4-difluorobenzenesulfonyl chloride; substitution with mono-fluoro or non-fluorinated sulfonyl chlorides will not yield polymers of adequate molecular weight.

Medicinal Chemistry Campaigns Involving Sterically Hindered Amine Sulfonylation for Kinase or Protease Inhibitor Libraries

Class-level evidence from parallel sulfonamide synthesis indicates that sulfonyl chlorides (including 2,4-difluorobenzenesulfonyl chloride) successfully react with sterically hindered amines, whereas sulfonyl fluorides fail under identical conditions [2]. This makes 2,4-difluorobenzenesulfonyl chloride the preferred sulfonylating agent when derivatizing bulky amine fragments—such as tert-butyl amines, adamantyl amines, or ortho-substituted anilines—that are common motifs in kinase hinge binders and protease inhibitor scaffolds. The electron-withdrawing fluorine substituents also modulate the pKa and lipophilicity of the resulting sulfonamide, offering additional opportunities for optimizing ADME properties.

Process Chemistry Scale-Up Where Favorable Physical Properties and High Synthetic Yield from m-Difluorobenzene Lower Cost and Simplify Operations

The combination of a low boiling point under reduced pressure (101–102 °C at 1 mmHg) and liquid physical state at ambient temperature facilitates easier purification by vacuum distillation and straightforward liquid handling compared to the higher-boiling 3,4- and 2,5-difluoro isomers or the solid 2,4-dichloro analog . Furthermore, the 98.6% synthetic yield achievable from m-difluorobenzene ensures a robust and cost-effective manufacturing process [3]. For process development teams scaling reactions to multi-kilogram or pilot-plant quantities, these factors translate directly to reduced solvent usage, lower energy consumption for distillations, and improved overall process mass intensity.

Synthesis of Advanced Intermediates Requiring Sequential Derivatization: Sulfonyl Chloride First, Then Aryl Fluoride SNAr or Cross-Coupling

The orthogonality of the sulfonyl chloride and aryl fluoride functional groups enables a sequential synthetic strategy: initial sulfonylation of an amine or alcohol using the sulfonyl chloride moiety, followed by activation of the remaining aryl fluorides for further functionalization via SNAr or transition-metal-catalyzed cross-coupling [1]. This dual reactivity is particularly valuable in the synthesis of complex pharmaceutical intermediates, agrochemical candidates, or functional materials where multiple points of diversification are required. The 2,4-difluoro pattern is optimal for this approach because both fluorine atoms are activated toward substitution by the electron-withdrawing sulfonyl group in the para and ortho positions, respectively.

Application
Selection Property
Validation Focus
Step-growth polymerization
Dual reactive aryl fluoride handles
High-MW polymer formation via SNAr
Hindered amine sulfonylation
Chloride leaving-group reactivity
Bulky amine coupling outcome
Process chemistry scale-up
Low boiling point and liquid state
Vacuum distillation efficiency and handling
Sequential derivatization
Orthogonal sulfonyl chloride / aryl fluoride
Multi-step functionalization outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Difluorobenzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.